molecular formula C19H17Cl2N3O2S B7733215 MFCD06642249

MFCD06642249

Cat. No.: B7733215
M. Wt: 422.3 g/mol
InChI Key: USHMGWQJHNUVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD06642249: is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity under specific conditions, making it a subject of interest in chemical research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD06642249 involves a series of chemical reactions that require precise control of temperature, pressure, and reactant concentrations. The primary synthetic route includes the reaction of specific organic and inorganic precursors under controlled conditions to yield the desired compound. The reaction typically involves the use of catalysts to enhance the reaction rate and improve yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors that allow for the precise control of reaction parameters. This method ensures consistent quality and high yield of the compound. The industrial process also involves purification steps to remove any impurities and ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: MFCD06642249 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: In the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide, this compound can be oxidized to form different oxidation products.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions involving halogens or other nucleophiles can occur under specific conditions, leading to the formation of substituted products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

MFCD06642249 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD06642249 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Properties

IUPAC Name

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2S/c1-26-17-5-3-2-4-16(17)22-11-18(25)24-19-23-10-14(27-19)9-12-8-13(20)6-7-15(12)21/h2-8,10,22H,9,11H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHMGWQJHNUVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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